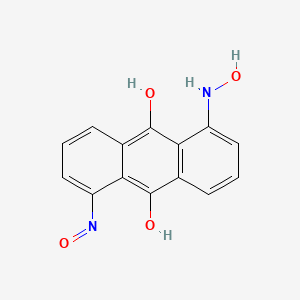
1,5-Bis(hydroxyamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(hydroxyamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two hydroxyamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(hydroxyamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene-9,10-dione followed by reduction. The nitration step introduces nitro groups at the 1 and 5 positions, which are subsequently reduced to hydroxyamino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration is performed using concentrated nitric acid and sulfuric acid, followed by reduction with iron powder in hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(hydroxyamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the hydroxyamino groups can lead to the formation of amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene core, due to the electron-donating nature of the hydroxyamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 1,5-dinitrosoanthracene-9,10-dione or 1,5-dinitroanthracene-9,10-dione.
Reduction: Formation of 1,5-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,5-Bis(hydroxyamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which 1,5-Bis(hydroxyamino)anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyamino groups can form hydrogen bonds and interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or interference with DNA replication, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(hydroxyamino)anthracene-9,10-dione
- 1,8-Bis(hydroxyamino)anthracene-9,10-dione
- 1,5-Diaminoanthracene-9,10-dione
Comparison
1,5-Bis(hydroxyamino)anthracene-9,10-dione is unique due to the specific positioning of the hydroxyamino groups, which influences its reactivity and interaction with other molecules. Compared to 1,4- and 1,8-isomers, the 1,5-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
60080-32-2 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H |
Clé InChI |
OCDHNGVPCBLGDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


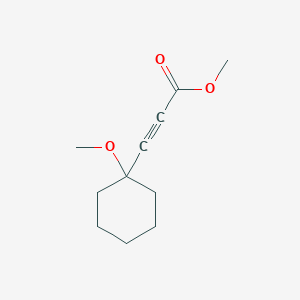
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
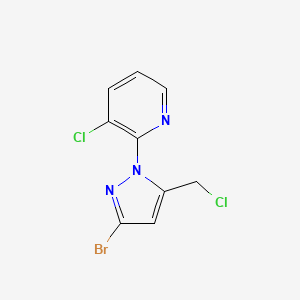
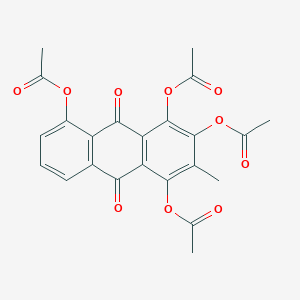


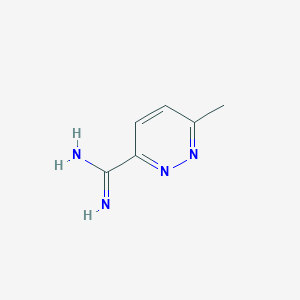
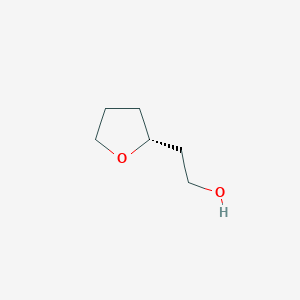
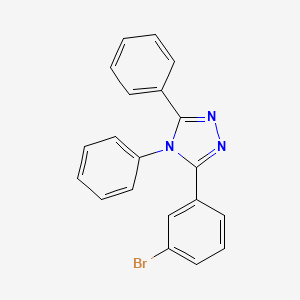
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
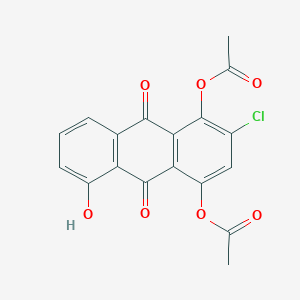
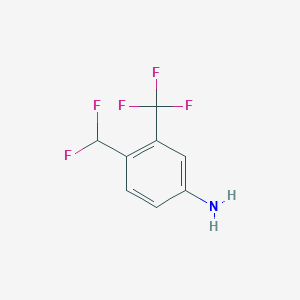
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)

